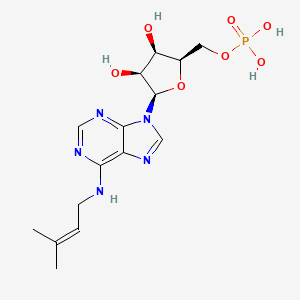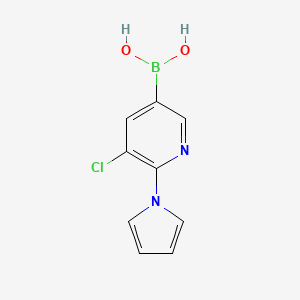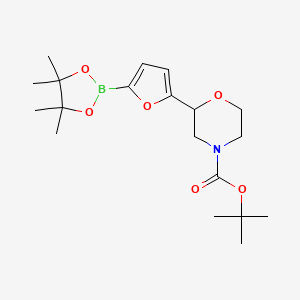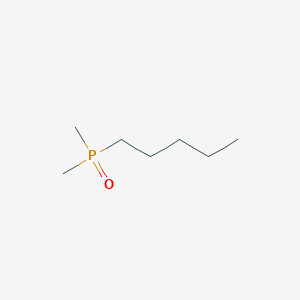
Tert-butyl 2-(3-chloro-2-nitrophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-(3-chloro-2-nitrophenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a chloro-substituted nitrophenyl group, and an acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-chloro-2-nitrophenyl)acetate typically involves the esterification of 2-(3-chloro-2-nitrophenyl)acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Tert-butyl 2-(3-chloro-2-nitrophenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester bond.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Reduction: 2-(3-chloro-2-aminophenyl)acetate.
Hydrolysis: 2-(3-chloro-2-nitrophenyl)acetic acid and tert-butyl alcohol.
科学的研究の応用
Tert-butyl 2-(3-chloro-2-nitrophenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: It may be used in the preparation of polymers and other advanced materials.
作用機序
The mechanism of action of tert-butyl 2-(3-chloro-2-nitrophenyl)acetate depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and chloro groups can influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- Tert-butyl 2-(3-nitrophenyl)acetate
- Tert-butyl 2-(4-chloro-2-nitrophenyl)acetate
- Tert-butyl 2-(3-chloro-4-nitrophenyl)acetate
Uniqueness
Tert-butyl 2-(3-chloro-2-nitrophenyl)acetate is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C12H14ClNO4 |
|---|---|
分子量 |
271.69 g/mol |
IUPAC名 |
tert-butyl 2-(3-chloro-2-nitrophenyl)acetate |
InChI |
InChI=1S/C12H14ClNO4/c1-12(2,3)18-10(15)7-8-5-4-6-9(13)11(8)14(16)17/h4-6H,7H2,1-3H3 |
InChIキー |
FRBOQRQUMNMKSN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CC1=C(C(=CC=C1)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


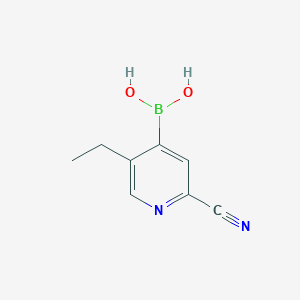
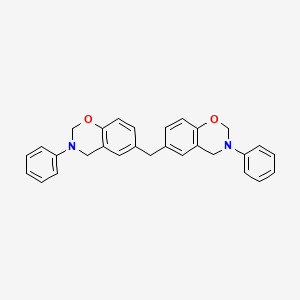
![2,8-Dimethylimidazo[1,2-a]pyrazin-6-amine](/img/structure/B14081971.png)
![(R)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B14081972.png)
![3-(5-fluoro-2-hydroxyphenyl)-4-(2-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081979.png)

![Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro-](/img/structure/B14081987.png)

![(3S,5S,7R,9S,10R,13R,14S,16S,19S,27S)-13-ethenyl-19-hydroxy-5,7,9,11-tetramethyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,21(25),22-tetraene-15,17-dione](/img/structure/B14081998.png)

